2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic naming, designating the molecule as 2-cyclopropyl-4-thiophen-3-yl-1H-pyrimidin-6-one according to one nomenclature system, while alternative systematic naming approaches identify it as 2-cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol. The molecular formula is definitively established as C₁₁H₁₀N₂OS, representing a composition of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight has been precisely determined through computational analysis to be 218.27 to 218.28 grams per mole, with slight variations in reported values likely attributable to differences in computational methodologies and rounding conventions employed by different chemical databases.
The structural representation can be expressed through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as OC1=NC(C2CC2)=NC(C3=CC=CS3)=C1, which provides a linear textual description of the compound's connectivity pattern. The International Chemical Identifier string InChI=1S/C11H10N2OS/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14) offers a standardized representation that facilitates database searches and computational analysis. Additionally, the International Chemical Identifier Key PICIPMHIYJGSJK-UHFFFAOYSA-N serves as a unique molecular identifier that enables unambiguous compound identification across various chemical databases and literature sources.
Alternative Chemical Designations and Registry Numbers
The compound is registered under multiple Chemical Abstracts Service registry numbers, reflecting potential variations in structural interpretation or registration procedures across different time periods and database systems. The primary Chemical Abstracts Service number associated with this compound is 1412955-63-5, which has been consistently reported across multiple chemical supplier databases and represents the most widely recognized registry designation. However, alternative Chemical Abstracts Service numbers have also been identified, including 1412953-07-1, which may represent either a closely related structural isomer or reflect historical database inconsistencies in compound registration procedures.
The compound is also known by various alternative chemical designations that reflect different naming conventions and structural emphasis patterns. These alternative names include 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol, which emphasizes the hydroxyl functionality, and 2-cyclopropyl-4-thiophen-3-yl-1H-pyrimidin-6-one, which highlights the ketone tautomeric form. Additional designations found in chemical literature and supplier catalogs may include variations in the thiophene ring position numbering or different approaches to indicating the pyrimidine substitution pattern.
Structural Relationship to Pyrimidine Derivative Class
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol belongs to the broader class of pyrimidine derivatives, which constitute a fundamental category of heterocyclic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 positions of the ring system. Pyrimidine derivatives represent one of the most pharmaceutically important classes of heterocyclic compounds, with numerous members of this family serving as essential components in nucleic acid structures, metabolic cofactors, and therapeutic agents. The parent pyrimidine ring system provides a scaffold that can accommodate various substituents at different positions, enabling the development of compounds with diverse biological activities and physicochemical properties.
The specific structural modifications present in 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol distinguish it from simpler pyrimidine derivatives through the incorporation of both aliphatic and heteroaromatic substituents that significantly alter its electronic distribution and molecular geometry. The cyclopropyl group attached at the 2-position introduces conformational rigidity and steric hindrance that can influence both the compound's binding interactions with biological targets and its metabolic stability profiles. The thiophene ring system attached at the 6-position contributes additional aromatic character while introducing sulfur heteroatom functionality that can participate in various types of intermolecular interactions, including hydrogen bonding and metal coordination.
Within the broader context of pyrimidine pharmacology, compounds containing thiophene substituents have demonstrated enhanced biological activity compared to their purely carbocyclic analogs, often exhibiting improved potency, selectivity, and pharmacokinetic properties. The combination of cyclopropyl and thiophene functionalities in a single pyrimidine derivative represents a sophisticated approach to molecular design that leverages the unique properties of each structural element to create a compound with potentially superior pharmaceutical characteristics. This structural arrangement places 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol within a specialized subset of pyrimidine derivatives that have attracted considerable attention in medicinal chemistry research due to their promising biological activity profiles and potential therapeutic applications.
Properties
IUPAC Name |
2-cyclopropyl-4-thiophen-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-5-9(8-3-4-15-6-8)12-11(13-10)7-1-2-7/h3-7H,1-2H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICIPMHIYJGSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique substitution pattern that influences its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in inflammatory pathways, such as prostaglandin E2 and tumor necrosis factor-alpha (TNF-α), leading to anti-inflammatory effects. Additionally, its structure allows for potential interactions with DNA and RNA, which may influence cellular processes related to cancer and microbial resistance.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant pathogens. For instance, in vitro tests demonstrated significant inhibition of growth against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.
Antifungal Properties
The compound has also been evaluated for antifungal activity. In laboratory settings, it exhibited promising results against fungi such as Candida albicans and Aspergillus niger, indicating its potential use in treating fungal infections.
Summary of Biological Activities
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol against multidrug-resistant strains. The compound was tested using the disc diffusion method, showing zones of inhibition comparable to standard antibiotics. -
Case Study on Anti-inflammatory Properties :
In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. The administration of the compound resulted in a significant reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.
Recent Studies
Recent literature reviews have synthesized findings regarding the biological activities of various pyrimidine derivatives, including 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol. These studies emphasize the importance of structural modifications in enhancing biological activity, particularly in the context of drug design.
-
Anticancer Potential :
Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. -
Synergistic Effects :
Combinations with other antimicrobial agents have shown synergistic effects, enhancing overall efficacy against resistant strains.
Comparison with Similar Compounds
Key Structural Analogs
The closest structural analog is 2-Methyl-6-(thiophen-3-yl)pyrimidin-4-ol (), which replaces the cyclopropyl group with a methyl substituent. Below is a comparative analysis based on available data and inferred properties:
Table 1: Comparative Properties of Pyrimidin-4-ol Derivatives
Detailed Analysis
Molecular Weight and Substituent Effects The cyclopropyl analog has a higher molecular weight (~217.26 g/mol) compared to the methyl derivative (192.24 g/mol) . The methyl group, being smaller and less sterically demanding, could allow for easier synthesis but may offer weaker hydrophobic interactions in vivo.
Electronic and Steric Properties Cyclopropyl Group: The sp²-hybridized carbons in the cyclopropyl ring create angle strain, leading to unique electronic properties. This strain can enhance reactivity or modulate the electron density of the pyrimidine ring, affecting interactions with enzymes or receptors.
Synthetic and Commercial Considerations
- The methyl derivative was discontinued by suppliers (e.g., Biosynth), suggesting challenges in scalability, stability, or demand . In contrast, the cyclopropyl variant’s synthesis would require specialized methods to install the strained ring, possibly limiting its accessibility.
This could make the cyclopropyl analog more suitable for in vivo studies compared to the methyl variant.
Preparation Methods
One-Pot Synthesis via Acylation and Cyclization
One effective approach involves the acylation of substituted hydrazinoquinazoline derivatives followed by heterocyclization and ring opening to form the pyrimidine core bearing the desired substituents. This method was demonstrated in related pyrimidine and triazole derivatives synthesis, which can be adapted for 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol.
- Sodium acetate (0.01 mol) is added to a suspension of substituted 4-hydrazinoquinazolines (0.01 mol) in glacial acetic acid (15 mL), cooled to 0–5 °C.
- Cyclopropane carbonyl chloride (or an in situ prepared acyl chloride, 0.01 mol) in glacial acetic acid or dioxane is added dropwise.
- The mixture is stirred and refluxed for 1.5–3 hours, removing water by Dean–Stark distillation.
- After solvent removal under vacuum, methanol (10 mL), water (10 mL), and concentrated hydrochloric acid (1 mL) are added, and the mixture is refluxed for 1 hour.
- The reaction mixture is cooled, neutralized to pH 4–5 with saturated sodium acetate solution, and the precipitate is filtered, dried, and recrystallized from methanol or propan-2-ol.
This method yields the target compound with high purity and yield (up to 98%) and allows the incorporation of cyclopropyl and thiophene substituents by selecting appropriate starting materials.
Data Table: Summary of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Substituted 4-hydrazinoquinazoline | Cyclopropane carbonyl chloride, AcOH, NaOAc, reflux, Dean–Stark trap, MeOH/H2O/HCl reflux | Up to 98 | One-pot, high yield, acid-catalyzed |
| 2 | 2-Aminobenzonitrile + carboxylic acid hydrazide | DMF-DMA, AcOH, toluene, reflux, Dean–Stark trap, MeOH/H2O/HCl reflux | Moderate to high | Alternative when acyl chlorides unavailable |
| 3 | Halogenated pyrimidine intermediate + thiophene boronic acid | Pd-catalyzed Suzuki coupling, base, dry solvent, elevated temperature | Variable | For thiophene introduction via coupling |
Research Findings and Analytical Characterization
- The synthesized compounds are typically characterized by melting point determination, elemental analysis (C, H, N), and spectroscopic methods including ^1H and ^13C NMR spectroscopy.
- High-performance liquid chromatography-mass spectrometry (HPLC-MS) is used to confirm purity and molecular weight.
- The described methods yield compounds with elemental analyses deviating by no more than ±0.3% from theoretical values, indicating high purity.
- The reaction conditions, such as reflux time and acid concentration, are critical for optimizing yield and purity.
Q & A
Q. What are the recommended synthetic routes for 2-Cyclopropyl-6-(thiophen-3-yl)pyrimidin-4-ol?
A common approach involves condensation reactions using chalcone derivatives with urea or guanidine carbonate in the presence of catalysts like potassium hydroxide (KOH) or anhydrous sodium acetate. For example, analogous pyrimidine derivatives are synthesized via cyclization of chalcone intermediates under reflux conditions with glacial acetic acid as a solvent . Purification typically involves recrystallization from acetic acid/water mixtures. The cyclopropyl and thiophenyl groups require careful selection of precursors and controlled reaction conditions to avoid side reactions .
Q. How can the structural identity of this compound be confirmed experimentally?
Use a combination of spectroscopic techniques:
- NMR : Analyze proton environments (e.g., cyclopropyl protons at δ 1.2–1.8 ppm, thiophene protons at δ 6.5–7.5 ppm).
- IR : Identify functional groups like hydroxyl (-OH, ~3200–3500 cm⁻¹) and pyrimidinone (C=O, ~1650–1700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- X-ray Crystallography : Resolve the 3D structure, particularly to confirm stereochemistry of the cyclopropyl group .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Begin with in vitro assays:
- Antimicrobial Activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Test against kinases or phosphatases using fluorometric or colorimetric substrates.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematically vary parameters:
- Catalysts : Compare KOH, NaOH, or organic bases like DBU.
- Solvent : Test polar aprotic solvents (DMF, DMSO) versus acetic acid .
- Temperature : Monitor reflux vs. microwave-assisted synthesis for faster cyclization .
- Molar Ratios : Optimize chalcone-to-urea/guanidine ratios (e.g., 1:1.5–2.0) to minimize unreacted intermediates .
Q. What computational strategies predict its binding affinity to biological targets?
Use molecular docking (AutoDock, Schrödinger) to model interactions with enzymes like kinases. Validate predictions with 2D-QSAR models correlating substituent effects (e.g., cyclopropyl’s steric bulk, thiophene’s π-π stacking) with activity . For dynamics, run MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories.
Q. How can contradictions in reported biological activity data be resolved?
Address discrepancies through:
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM).
- Assay Reproducibility : Replicate studies in independent labs with standardized protocols .
- Meta-Analysis : Pool data from published studies to identify trends or outliers. Adjust for variables like cell line heterogeneity or solvent effects (e.g., DMSO vs. ethanol) .
Q. What strategies enhance the compound’s stability for long-term studies?
- Derivatization : Protect the hydroxyl group via acetylation or methylation to reduce oxidation .
- Formulation : Encapsulate in liposomes or cyclodextrins to improve aqueous solubility and shelf life .
- Storage : Store at -20°C under inert atmosphere (argon) to prevent degradation .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for cyclopropyl-containing intermediates to avoid ring-opening reactions .
- Data Analysis : Use PCA (Principal Component Analysis) to resolve spectral overlaps in NMR or IR data .
- Biological Replicates : Include ≥3 replicates in assays to ensure statistical robustness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
